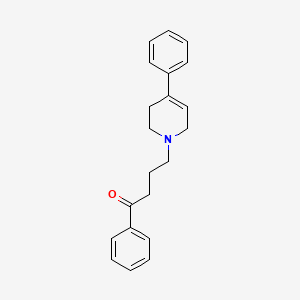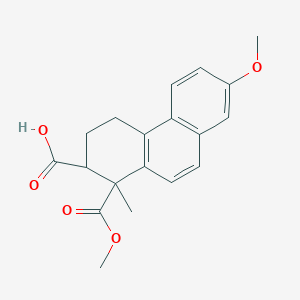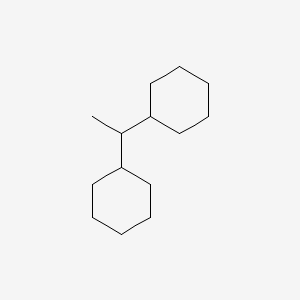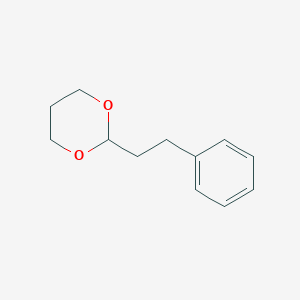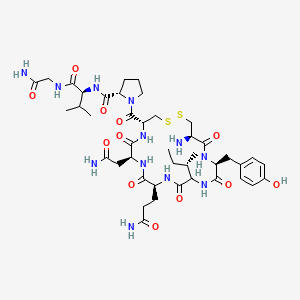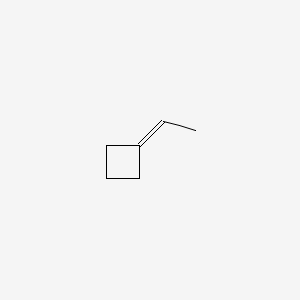![molecular formula C13H20O2 B14740583 4a'-Methyl-3',4',4a',5',6',7'-hexahydro-1'h-spiro[1,3-dioxolane-2,2'-naphthalene] CAS No. 3287-60-3](/img/structure/B14740583.png)
4a'-Methyl-3',4',4a',5',6',7'-hexahydro-1'h-spiro[1,3-dioxolane-2,2'-naphthalene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4a’-Methyl-3’,4’,4a’,5’,6’,7’-hexahydro-1’h-spiro[1,3-dioxolane-2,2’-naphthalene] is a complex organic compound characterized by its spiro structure, which involves a dioxolane ring fused to a naphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4a’-Methyl-3’,4’,4a’,5’,6’,7’-hexahydro-1’h-spiro[1,3-dioxolane-2,2’-naphthalene] typically involves the following steps:
Formation of the Dioxolane Ring: This can be achieved by reacting a suitable diol with an aldehyde or ketone under acidic conditions to form the dioxolane ring.
Spiro Fusion: The dioxolane ring is then fused to a naphthalene derivative through a series of cyclization reactions, often involving catalysts and specific reaction conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4a’-Methyl-3’,4’,4a’,5’,6’,7’-hexahydro-1’h-spiro[1,3-dioxolane-2,2’-naphthalene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
4a’-Methyl-3’,4’,4a’,5’,6’,7’-hexahydro-1’h-spiro[1,3-dioxolane-2,2’-naphthalene] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying spiro compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its stability and structural properties.
Mécanisme D'action
The mechanism by which 4a’-Methyl-3’,4’,4a’,5’,6’,7’-hexahydro-1’h-spiro[1,3-dioxolane-2,2’-naphthalene] exerts its effects involves its interaction with specific molecular targets and pathways. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially leading to inhibition or activation of specific biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene Derivatives: Compounds such as 1,2,3,4,4a,7-hexahydro-1,6-dimethyl-4-(1-methylethyl)-naphthalene.
Spiro Compounds: Other spiro compounds with similar structural features, such as spiro[cyclohexane-1,2’-oxirane].
Uniqueness
4a’-Methyl-3’,4’,4a’,5’,6’,7’-hexahydro-1’h-spiro[1,3-dioxolane-2,2’-naphthalene] is unique due to its specific combination of a spiro dioxolane ring and a naphthalene moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
3287-60-3 |
|---|---|
Formule moléculaire |
C13H20O2 |
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
8a-methylspiro[1,2,3,5,7,8-hexahydronaphthalene-6,2'-1,3-dioxolane] |
InChI |
InChI=1S/C13H20O2/c1-12-5-3-2-4-11(12)10-13(7-6-12)14-8-9-15-13/h4H,2-3,5-10H2,1H3 |
Clé InChI |
CCABNWHNEZAJOG-UHFFFAOYSA-N |
SMILES canonique |
CC12CCCC=C1CC3(CC2)OCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Dioxaspiro[4.5]decane-6-acetic acid](/img/structure/B14740514.png)
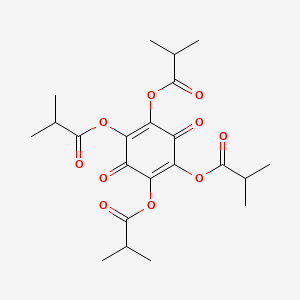
![3-{2,2-Dimethyl-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene](/img/structure/B14740523.png)
